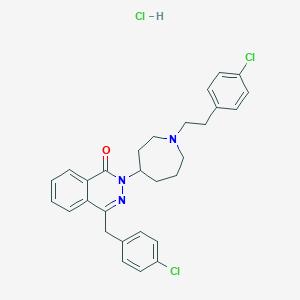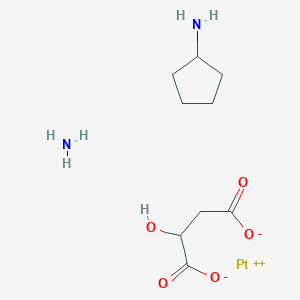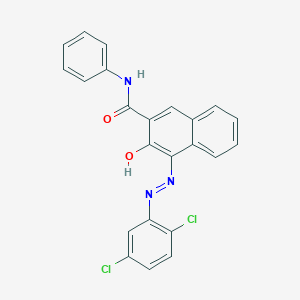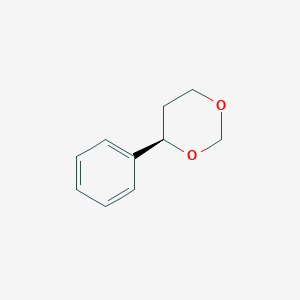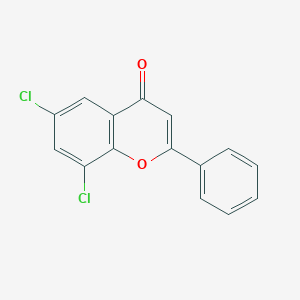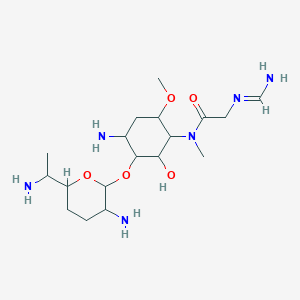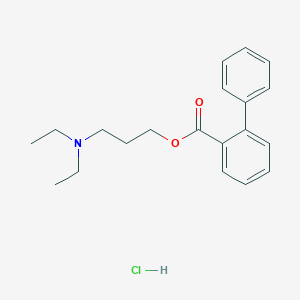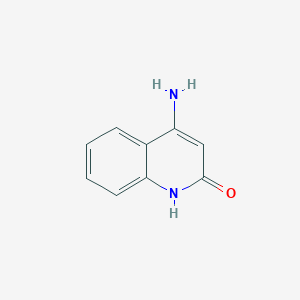
4-Aminoquinoline-2-one
Overview
Description
Synthesis Analysis
The synthesis of 4-aminoquinoline-2-ones can be efficiently achieved through multiple methods. One approach involves the environmentally benign synthesis using recyclable choline hydroxide for the intramolecular cyclization of 2-cyanophenylamide derivatives, offering a greener alternative with good to excellent yields (Sanap & Shankarling, 2015). Another method showcases the one-pot synthesis of multisubstituted 2-aminoquinolines from 1-aryl tetrazoles and internal alkynes through rhodium(III)-catalyzed double C-H activation and copper(II)-mediated denitrogenation (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-aminoquinoline-2-one derivatives is pivotal in determining their chemical reactivity and physical properties. Advanced synthetic methodologies have been developed to create highly substituted 4-aminoquinolines, such as using aza hetero-Diels-Alder reactions, demonstrating the versatility of these molecules in organic synthesis (Vidyacharan et al., 2015).
Chemical Reactions and Properties
4-Aminoquinoline-2-one compounds are characterized by their reactivity in various chemical reactions. For instance, a novel method for their synthesis via aerobic Cu(i)-catalyzed cyclization of β-(2-aminophenyl)-α,β-ynones has been reported, where DMF serves as both a methine and nitrogen source, highlighting the compounds' versatile reactivity (Ganesan et al., 2020).
Physical Properties Analysis
The physical properties of 4-aminoquinoline-2-one derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are significantly influenced by the molecular structure and the nature of substituents on the quinoline ring.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophilic and electrophilic substitutions, define the scope of 4-aminoquinoline-2-ones in chemical syntheses and potential pharmaceutical applications. The modular three-component synthesis of 4-aminoquinolines through an imidoylative Sonogashira/cyclization cascade underscores the adaptability and chemical diversity achievable with these compounds (Collet et al., 2017).
Scientific Research Applications
Summary of the Application
4-Aminoquinoline hydrazone analogues have been tested for their efficacy against drug-resistant malaria. The emergence of resistance to first-line antimalarial drugs has prompted the development of new therapies .
Methods of Application or Experimental Procedures
A panel of 4-aminoquinoline hydrazone analogues were tested on the multidrug-resistant K1 strain of Plasmodium falciparum. The IC50 values after a 48 h cycle ranged from 0.60 to 49 µM, while the 72 h cycle ranged from 0.026 to 0.219 μM .
Results or Outcomes
The lead compounds inhibited over 50% growth in 24 h and 90% growth in 72 h. High selectivity indices were observed for the lead compounds screened at 72 h on P. falciparum .
2. Application in Anticancer Drug Development
Summary of the Application
4-Aminoquinoline derivatives have been designed and synthesized to enhance their anticancer activities. The compound 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (13; VR23) emerged as potentially the most desirable one in this series of compounds .
Methods of Application or Experimental Procedures
The cytotoxicity of these compounds was determined using three breast tumor cell lines (MDA-MB231, MDA-MB468 and MCF7) and two matching non-cancer breast epithelial cell lines (184B5 and MCF10A) .
Results or Outcomes
Data from the NCI-60 cancer panel screening show that compound 13 is effective on a wide range of different cancers. Importantly, compound 13 is needed up to 17.6-fold less doses to achieve the same IC50 against cancer than non-cancer cells (MDA-MB468 vs MCF10A), suggesting that it can potentially be less toxic to normal cells .
3. Application in Malaria Control
Summary of the Application
For several decades, the 4-aminoquinolines chloroquine (CQ) and amodiaquine (AQ) were considered the most important drugs for the control and eradication of malaria. The success of this class has been based on excellent clinical efficacy, limited host toxicity, ease of use and simple, cost-effective synthesis .
Methods of Application or Experimental Procedures
The 4-aminoquinolines chloroquine (CQ) and amodiaquine (AQ) were used extensively in the control and eradication of malaria .
4. Application in Antinociceptive and Anti-inflammatory Activity
Summary of the Application
4-Aminoquinoline derivatives have been synthesized and evaluated for their anti-nociceptive and anti-inflammatory activity .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the source .
5. Application in Antiplasmodial Activity
Summary of the Application
4-Aminoquinolines have been synthesized and evaluated for their in vitro activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the source .
6. Application in Electromagnetic Radiation Absorption
Summary of the Application
The compound having the covalent bond absorbs various frequencies of electromagnetic radiation in the infrared region of the electromagnetic spectrum .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the source .
Safety And Hazards
Future Directions
The aminoquinoline core exhibits versatile pharmacological properties, particularly in the area of anticancer activity. Future research is focused on the potential of the 4-aminoquinoline scaffold in the development of anticancer agents by targeting the HIF-1α signaling pathway . Additionally, the 4-aminoquinoline compounds have shown significant antimalarial activities, suggesting their potential use in the discovery of new antimalarial agents against drug-resistant malaria .
properties
IUPAC Name |
4-amino-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZHBEHGSJQMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332689 | |
| Record name | 4-AMINOQUINOLINE-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoquinoline-2-one | |
CAS RN |
110216-87-0 | |
| Record name | 4-AMINOQUINOLINE-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

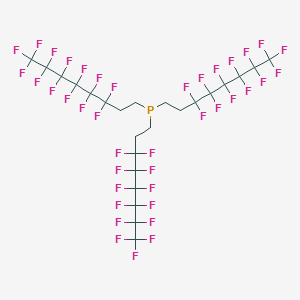
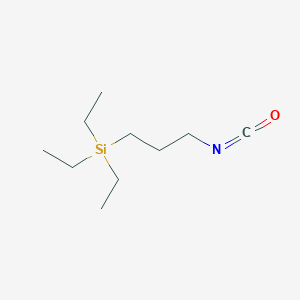
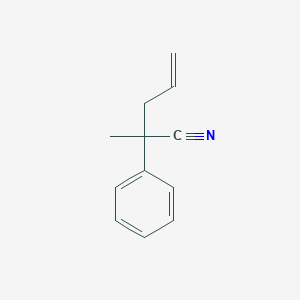
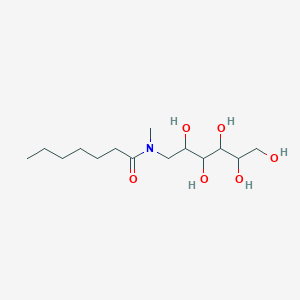
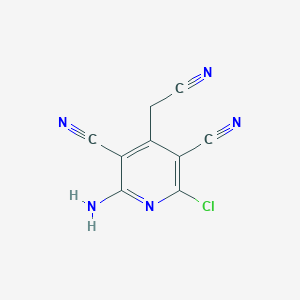
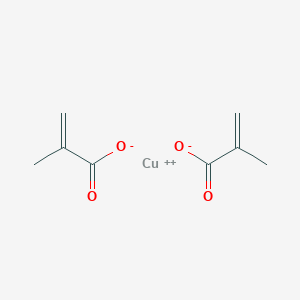
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
